![molecular formula C13H20NO4P B15172319 N-[Ethoxy(phenyl)phosphoryl]-L-valine CAS No. 918794-17-9](/img/structure/B15172319.png)
N-[Ethoxy(phenyl)phosphoryl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-valine is a synthetic organic compound that falls within the class of organophosphorus compounds Its structure features an ethoxy group, a phenyl group, and a phosphoryl group attached to an L-valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-valine can be achieved through multiple synthetic routes. One common method involves the reaction of L-valine with ethoxy(phenyl)phosphonic dichloride. The process typically occurs in a solvent such as dichloromethane at low temperatures to ensure high yields and minimize side reactions. The reaction can be represented as follows:
L-Valine + Ethoxy(phenyl)phosphonic dichloride → this compound
Industrial Production Methods
For large-scale production, an efficient and cost-effective method is critical. Industrial synthesis often involves automated processes with precise temperature and pH control. The use of catalysts and continuous flow reactors can optimize the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound's quality.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-valine undergoes a variety of chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Involves the addition of hydrogen or the removal of oxygen. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, where nucleophiles such as amines and thiols can replace the ethoxy group.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions:
Oxidation: : Performed in the presence of oxidizing agents like hydrogen peroxide, often in an acidic or basic medium.
Reduction: : Conducted using reducing agents like sodium borohydride in protic or aprotic solvents.
Substitution: : Generally carried out under mild conditions, with nucleophiles introduced in a suitable solvent such as ethanol or water.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. For example:
Oxidation: : Can lead to the formation of oxo-phosphoryl derivatives.
Reduction: : Results in the production of phosphine oxide derivatives.
Substitution: : Produces compounds where the ethoxy group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, N-[Ethoxy(phenyl)phosphoryl]-L-valine serves as a precursor for synthesizing other organophosphorus compounds. Its reactivity and stability make it an ideal candidate for studying phosphorylation reactions and developing new materials with unique properties.
Biology
In biological research, this compound is used to investigate enzyme kinetics and interactions involving phosphoryl groups. Its structural analogs are often employed in studies focused on protein phosphorylation and signal transduction pathways.
Medicine
The pharmaceutical industry explores this compound for developing novel drugs. Its ability to interact with specific biological targets makes it a potential candidate for anticancer, antiviral, and antibacterial agents.
Industry
In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymers enhances their thermal stability and flame resistance.
Mechanism of Action
The mechanism by which N-[Ethoxy(phenyl)phosphoryl]-L-valine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins, leading to alterations in their activity. This compound's ability to modulate phosphorylation-dephosphorylation cycles is crucial for its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[Ethyl(phenyl)phosphoryl]-L-valine
N-[Methoxy(phenyl)phosphoryl]-L-valine
N-[Ethoxy(phenyl)phosphoryl]-D-valine
Highlighting Uniqueness
What sets N-[Ethoxy(phenyl)phosphoryl]-L-valine apart from these similar compounds is its specific ethoxy and L-valine configuration, which confers distinct chemical reactivity and biological activity. The ethoxy group, in particular, influences its solubility and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
918794-17-9 |
|---|---|
Molecular Formula |
C13H20NO4P |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H20NO4P/c1-4-18-19(17,11-8-6-5-7-9-11)14-12(10(2)3)13(15)16/h5-10,12H,4H2,1-3H3,(H,14,17)(H,15,16)/t12-,19?/m0/s1 |
InChI Key |
XBWHZIVCJWWZEO-HSLMYDHPSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


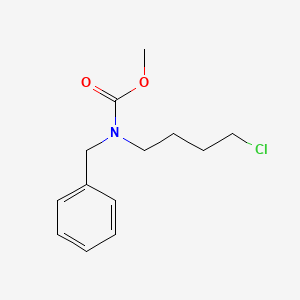
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
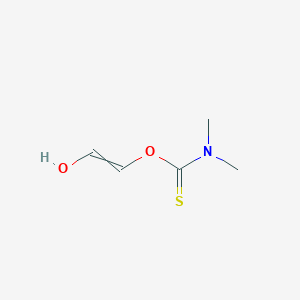
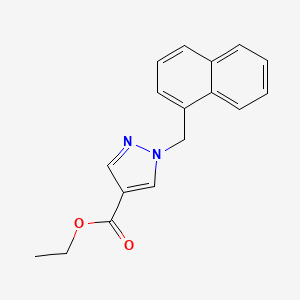
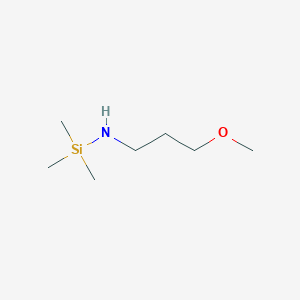

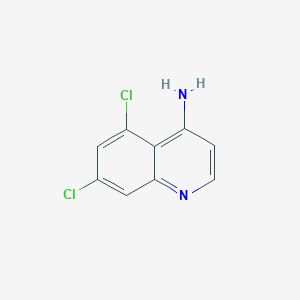


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
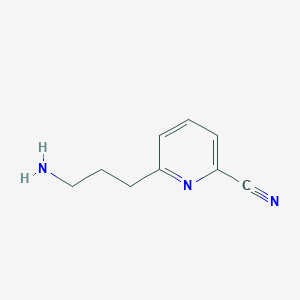
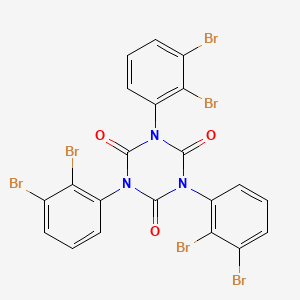
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
